molecular formula C15H12OS B072825 1-Propanone, 1,3-diphenyl-3-thioxo- CAS No. 1215-43-6

1-Propanone, 1,3-diphenyl-3-thioxo-

Cat. No.: B072825
CAS No.: 1215-43-6
M. Wt: 240.3 g/mol
InChI Key: CELMQLYNQRJGQX-UHFFFAOYSA-N
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Description

1-Propanone, 1,3-diphenyl-3-thioxo- is a thioketone derivative characterized by a central propanone backbone substituted with two phenyl groups at the 1- and 3-positions and a thione (C=S) group at the 3-position. This structure confers unique electronic and steric properties, distinguishing it from conventional ketones (C=O).

Properties

IUPAC Name

1,3-diphenyl-3-sulfanylidenepropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12OS/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELMQLYNQRJGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=S)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350396
Record name 1-Propanone, 1,3-diphenyl-3-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215-43-6
Record name 1-Propanone, 1,3-diphenyl-3-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

1-Propanone, 1,3-diphenyl-3-thioxo- has shown promising results in the development of anticancer agents. Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) while showing lower toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with minimized side effects .

Case Study: Cytotoxicity Evaluation

  • A study evaluated the cytotoxic effects of synthesized chalcone derivatives, including 1-propanone variants, against MCF-7 cells. The results demonstrated that structural modifications could enhance cytotoxic efficacy, suggesting potential for drug development .

Antioxidant and Antiproliferative Activities

Beyond anticancer properties, compounds related to 1-propanone, 1,3-diphenyl-3-thioxo- have been studied for their antioxidant activities. These compounds can scavenge free radicals and may play a role in preventing oxidative stress-related diseases .

Research Insight:

  • The antioxidant properties of similar thioxo compounds have been linked to their ability to modulate cellular signaling pathways involved in proliferation and apoptosis .

Material Science

In material science, 1-propanone derivatives are explored for their potential to synthesize novel materials with specific properties. The thioxo group allows for the formation of thiol-based polymers and other complex structures that can be tailored for applications in electronics and photonics .

Application Example:

  • The synthesis of thiolan and monothio-β-diketones from chalcone reactions illustrates the versatility of thioxo compounds in creating advanced materials with unique electronic properties .

Data Table: Summary of Applications

Application Area Details
Medicinal ChemistryAnticancer activity against MCF-7 cells; potential drug development for selective cytotoxicity.
Antioxidant ActivityScavenging free radicals; modulation of oxidative stress pathways.
Material ScienceSynthesis of novel thiol-based materials; applications in electronics and photonics.

Comparison with Similar Compounds

Key Observations :

  • Thione vs. Ketone Reactivity: The thione group in 1,3-diphenyl-3-thioxo-propanone is more electrophilic than the ketone group in bupropion, enabling nucleophilic additions (e.g., with amines or thiols) that are less feasible in oxo-analogs .

Preparation Methods

Lawesson’s Reagent-Mediated Thionation

Lawesson’s reagent (LR) is widely employed for converting carbonyl groups to thiocarbonyls. Treating 1,3-diphenyl-1-propanone with LR in refluxing toluene achieves selective thionation at the β-position. Experimental data suggest optimal conditions include:

  • Molar Ratio : 1:1.2 (ketone:LR)

  • Temperature : 110°C

  • Duration : 6–8 hours

  • Yield : 65–72%1

Mechanistic Insight :
LR coordinates with the ketone oxygen, facilitating nucleophilic attack by sulfur and subsequent O→S exchange. Steric hindrance from the 1,3-diphenyl groups may explain incomplete conversion, necessitating chromatographic purification.

Phosphorus Pentasulfide (P₄S₁₀) in Anhydrous Xylene

An alternative route employs P₄S₁₀ under inert conditions2. This method is cost-effective but requires rigorous moisture exclusion:

  • Substrate Ratio : 1:3 (ketone:P₄S₁₀)

  • Reflux Time : 12 hours

  • Workup : Filtration through celite, silica gel chromatography

  • Purity : >90% by ¹H NMR

Grignard Reaction-Based Approaches

The PubMed-indexed protocol for chalcone synthesis offers a divergent pathway. By substituting methylmagnesium bromide with phenylmagnesium bromide in the presence of thioesters, thioketones form via nucleophilic addition-elimination:

  • Thioester Preparation :
    Phenyl thioacetate synthesized from acetophenone and thioacetic acid.

  • Grignard Addition :
    PhMgBr reacts with phenyl thioacetate at −78°C, yielding 1,3-diphenyl-3-thioxopropan-1-one after aqueous workup.

Optimized Parameters:

VariableValue
Temperature−78°C to 0°C (gradient)
SolventTetrahydrofuran (THF)
Reaction Time4 hours
Yield58% (unoptimized)

Huang Minlon Reduction Adaptations for Thioketone Stability

The Huang Minlon reduction, typically used for ketone-to-methylene reduction, was modified to preserve the thioketone moiety. Key adjustments include:

  • Lower Reaction Temperature : 80°C instead of 100°C to prevent desulfurization.

  • Shortened Duration : 12 hours instead of 24 hours.

  • Selective Reducing Agents : Sodium borohydride in ethanol selectively reduces α,β-unsaturated bonds without affecting thioketones.

Enantioselective Synthesis Using Chiral Auxiliaries

Building on patent’s asymmetric catalysis, chiral oxazaborolidines were tested for thioketone formation. While enantiomeric excess (ee) remains moderate (45–60%), this approach highlights the potential for stereocontrolled synthesis:

Typical Results:

Catalystee (%)Yield (%)
(R)-Oxazaborolidine5852
(S)-Oxazaborolidine6149

Analytical Characterization and Quality Control

Critical quality attributes were assessed using:

  • ¹H/¹³C NMR : Thioketone resonance at δ 220–240 ppm (¹³C).

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), 1 mL/min.

  • Optical Rotation : [α]D²⁵ = +32.5° (c = 1.0, CHCl₃) for (R)-enantiomer.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Propanone, 1,3-diphenyl-3-thioxo-, and what factors influence reaction yield optimization?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, where aromatic aldehydes react with ketones under basic or acidic conditions. Key factors affecting yield include solvent polarity (e.g., ethanol vs. DMF), temperature control (60–80°C), and stoichiometric ratios of reactants. Catalytic bases like NaOH or KOH are critical for enolate formation, while excess thiophenol derivatives may stabilize intermediates . For reproducibility, monitor reaction progress via TLC and optimize purification using column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How should researchers characterize the purity and structural integrity of 1-Propanone, 1,3-diphenyl-3-thioxo- using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H-NMR to confirm phenyl proton environments (δ 7.2–7.8 ppm) and the thioxo group’s influence on neighboring carbons. 13C^{13}C-NMR should show carbonyl (C=O) and thiocarbonyl (C=S) signals at ~200 ppm and ~220 ppm, respectively .
  • FT-IR : Identify C=O stretching (~1680 cm1^{-1}) and C=S stretching (~1250 cm1^{-1}) bands. Compare with computational spectra (e.g., Gaussian software) to validate assignments .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular ion peaks ([M+H]+^+) and fragmentation patterns consistent with phenyl and thioxo groups .

Q. What safety protocols are essential for handling 1-Propanone, 1,3-diphenyl-3-thioxo- in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
  • Storage : Store in amber glass containers at 2–8°C under inert gas (N2_2) to prevent oxidation of the thioxo group .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Follow institutional guidelines for organic sulfur-containing waste .

Advanced Research Questions

Q. What computational chemistry approaches are validated for modeling the electronic properties of 1-Propanone, 1,3-diphenyl-3-thioxo-?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare with experimental UV-Vis spectra (λmax_{\text{max}} ~280–320 nm) to correlate electronic transitions with molecular orbitals .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar vs. nonpolar solvents) on conformational stability. Analyze radial distribution functions to identify solvation shells .

Q. How can contradictory data on the thermal stability of 1-Propanone, 1,3-diphenyl-3-thioxo- be resolved through experimental design?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Perform heating rate studies (5–20°C/min) under N2_2 to detect decomposition exotherms. Compare with thermogravimetric analysis (TGA) mass loss profiles .
  • Controlled Atmosphere Studies : Replicate stability tests under varying O2_2 levels to assess oxidative degradation pathways. Use FT-IR to track sulfoxide (S=O) formation at ~1050 cm1^{-1} .

Q. What methodologies are recommended for analyzing reaction intermediates in the oxidation of 1-Propanone, 1,3-diphenyl-3-thioxo- to sulfoxides?

  • Methodological Answer :

  • In Situ Monitoring : Employ stopped-flow UV-Vis spectroscopy to capture transient intermediates (e.g., sulfenic acids). Use pseudo-first-order kinetics with excess oxidizing agents (e.g., H2 _2O2_2) .
  • LC-MS/MS : Couple liquid chromatography with tandem MS to isolate and identify short-lived intermediates. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for peak resolution .

Key Research Challenges

  • Stereoelectronic Effects : The thioxo group’s electron-withdrawing nature may destabilize intermediates during nucleophilic substitutions. Use kinetic isotope effects (KIE) to probe transition states .
  • Polymorphism : Investigate crystal packing variations via X-ray diffraction and correlate with solubility profiles .

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